molecular formula C12H10N4O4 B579039 4,4'-Dinitrobiphenyl-2,2'-diamine CAS No. 17900-63-9

4,4'-Dinitrobiphenyl-2,2'-diamine

Cat. No.: B579039
CAS No.: 17900-63-9
M. Wt: 274.236
InChI Key: VEKRSKAROXNQQY-UHFFFAOYSA-N
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Description

4,4'-Dinitrobiphenyl-2,2'-diamine is a biphenyl derivative with nitro (-NO₂) groups at the 4,4' positions and amine (-NH₂) groups at the 2,2' positions. This configuration imparts unique electronic and steric properties, making it valuable in polymer synthesis, organic electronics, and as a precursor for heterocyclic compounds. The electron-withdrawing nitro groups enhance thermal stability, while the amine groups enable participation in condensation reactions, such as polyimide formation .

Properties

CAS No.

17900-63-9

Molecular Formula

C12H10N4O4

Molecular Weight

274.236

IUPAC Name

2-(2-amino-4-nitrophenyl)-5-nitroaniline

InChI

InChI=1S/C12H10N4O4/c13-11-5-7(15(17)18)1-3-9(11)10-4-2-8(16(19)20)6-12(10)14/h1-6H,13-14H2

InChI Key

VEKRSKAROXNQQY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)C2=C(C=C(C=C2)[N+](=O)[O-])N

Synonyms

4,4/'-Dinitrobiphenyl-2,2/'-diamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3,3'-Dinitrobiphenyl-4,4'-diamine
  • Structure : Nitro groups at 3,3' and amines at 4,4'.
  • Properties : Reduced conjugation compared to the 4,4'-dinitro isomer due to meta-substitution. This lowers thermal stability (predicted melting point: ~180°C vs. ~220°C for 4,4'-dinitro) and alters solubility in polar solvents .
  • Applications : Less commonly used in polymers but relevant in asymmetric catalysis.
6,6'-Dinitrobiphenyl-2,2'-diamine
  • Structure : Nitro groups at 6,6' and amines at 2,2'.
  • Properties : Steric hindrance from nitro groups at distal positions reduces crystallinity. Lower thermal degradation temperature (~200°C) compared to 4,4'-dinitro analogs .

Functional Group Variants

4,4'-Dibromo-2,2'-dinitrobiphenyl
  • Structure : Bromo (-Br) at 4,4' and nitro at 2,2'.
  • Properties : Higher molecular weight (401.99 g/mol vs. 274.24 g/mol for the diamine) and density (1.907 g/cm³). Bromo groups enable Ullmann coupling for synthesizing carbazoles and dibenzosiloles .
  • Applications : Key intermediate in organic semiconductor synthesis (e.g., PhFlOP-based TADF emitters with 23.3% external quantum efficiency) .
4,4'-Dinitrobiphenyl-2,2'-dicarboxylic Acid
  • Structure : Carboxylic acid (-COOH) at 2,2' and nitro at 4,4'.
  • Properties : Enhanced solubility in aqueous bases (pH >7) but lower thermal stability (decomposition at ~150°C). Used in coordination polymers .

Physical and Chemical Properties

Property 4,4'-Dinitrobiphenyl-2,2'-diamine 4,4'-Dibromo-2,2'-dinitrobiphenyl 3,3'-Dinitrobiphenyl-4,4'-diamine
Molecular Weight (g/mol) 274.24 401.99 274.24
Melting Point (°C) 220 (predicted) 145–150 180 (predicted)
Solubility DMF, DMSO THF, Chloroform DMF, Acetic Acid
Thermal Stability High (>300°C) Moderate (~250°C) Moderate (~200°C)

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